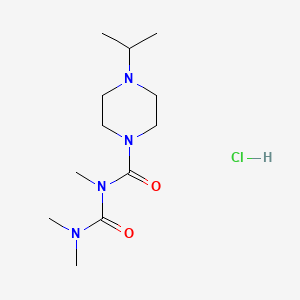
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(1-methylethyl)-, monohydrochloride
Cat. No. B8288525
M. Wt: 292.80 g/mol
InChI Key: BWOFDAVNSMPGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04666911
Procedure details


To 20 ml of ethanol, were added 5.0 g of 1-(2,4,4-trimethylallophanoyl)piperazine hydrochloride and 3.7 g of sodium carbonate. To the resulting mixture, was added dropwise with stirring 2.5 g of isopropyl bromide. The mixture was allowed to react under reflux for 8 hours and the precipitate was removed by filtration. The filtrate was concentrated and the residue was purified with a silica gel column to obtain an oil. This oil was converted to hydrochloride in the customary way and recrystallized from ethanol to obtain 3.8 g (65% yield) of 1-(isopropyl)-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride having a melting point of 213°-215° C.


Name
1-(2,4,4-trimethylallophanoyl)piperazine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]([C:12]([N:14]([CH3:16])[CH3:15])=[O:13])[C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5].C(=O)([O-])[O-].[Na+].[Na+].[CH:23](Br)([CH3:25])[CH3:24].Cl>C(O)C>[ClH:1].[CH:23]([N:9]1[CH2:8][CH2:7][N:6]([C:4](=[O:5])[N:3]([CH3:2])[C:12]([N:14]([CH3:16])[CH3:15])=[O:13])[CH2:11][CH2:10]1)([CH3:25])[CH3:24] |f:0.1,2.3.4,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
1-(2,4,4-trimethylallophanoyl)piperazine hydrochloride
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(C(=O)N1CCNCC1)C(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting mixture, was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified with a silica gel column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)(C)N1CCN(CC1)C(N(C(=O)N(C)C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.8 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
